![molecular formula C10H15N3 B1430735 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 1550790-70-9](/img/structure/B1430735.png)
2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique and allows it to be used in various fields including drug discovery, material science, and catalysis. The InChI code for the compound is provided , which can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine include a molecular weight of 213.71 . It is a powder at room temperature .Scientific Research Applications
Pharmaceutical Research
The compound 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has potential applications in pharmaceutical research due to its structural similarity to pyrazolopyrazine derivatives known for a wide range of biological activities. These activities include acting as cannabinoid receptors, anti-inflammatory agents, and antimicrobial activities . The compound’s unique structure could be explored for the development of new therapeutic agents.
Antiproliferative Agents
Research has indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit antiproliferative effects on lung adenocarcinoma cell lines . This suggests that 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine could be synthesized into derivatives that may serve as potential cancer therapeutics, particularly in targeting lung cancer cells.
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its structure allows for various substitutions and modifications, enabling the creation of a diverse range of derivatives with potential applications in medicinal chemistry and material science .
Biological Studies
Due to its structural features, this compound can be used in biological studies to understand the interaction between small molecules and biological targets. It can help in mapping out the pharmacophore for receptor-ligand interactions, which is crucial in drug design .
Safety and Toxicity Profiling
The compound’s safety and toxicity profiles are essential for its application in any field. Studies on similar compounds have shown that the introduction of certain functional groups can significantly affect these profiles, which is critical information for researchers working on drug development .
Material Science
In material science, the compound’s derivatives could be investigated for their physical properties, such as conductivity, fluorescence, or stability, which might be useful in developing new materials for electronics or sensors .
Safety and Hazards
The safety information for 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8(3-1)10-6-9-7-11-4-5-13(9)12-10/h6,8,11H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBVFZYYMOARGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1430652.png)
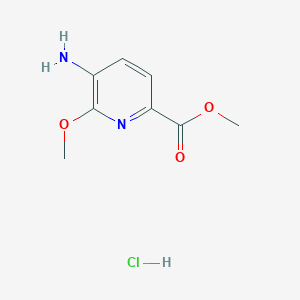
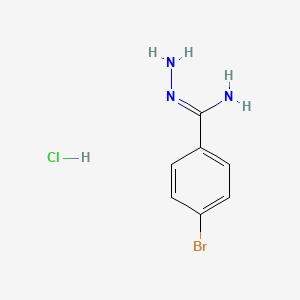




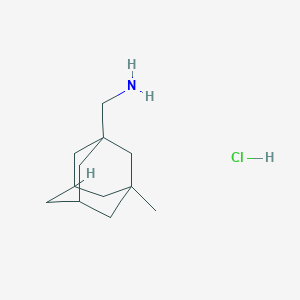
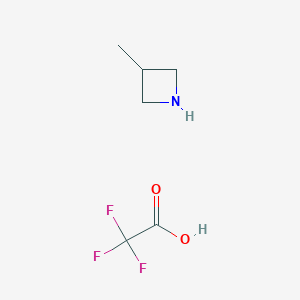

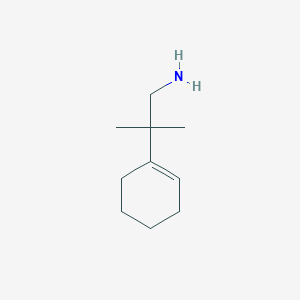
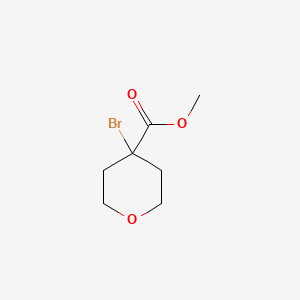
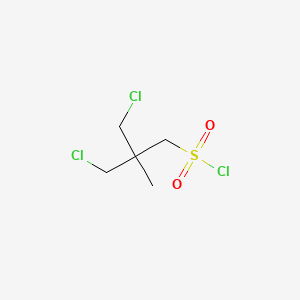
![[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430674.png)